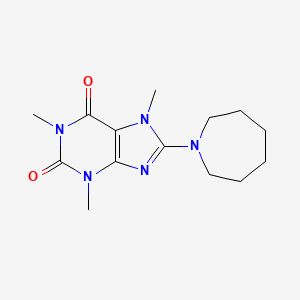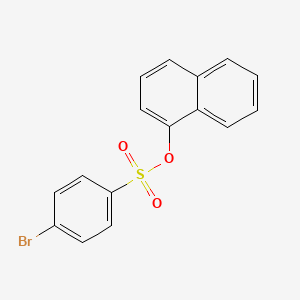
1,2,3,4-Tetrahydronaphthalene-1,2,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydronaphthalene-1,2,4-triol is a natural product found in Impatiens balsamina with data available.
Scientific Research Applications
Tetrahydronaphthalene-1,2,4-triol in Chemical Transformations
Kopský (2006) explored the use of 1,4-epiperoxides (endoperoxides), where 1,2,3,4-tetrahydronaphthalene was photooxygenated, resulting in tricyclic compounds. These were further transformed to 1,2,5,8-Tetrahydro-naphthalene-2,4a,8a-triol, showcasing its potential in chemical synthesis and transformations (Kopský, 2006).
Stereospecific Synthesis
Kelebekli (2008) demonstrated the stereospecific synthesis of a benzoconduritol-C derivative, specifically 3-(2-bromophenoxy)-1,2,3,4-tetrahydronaphthalen-1,2,4-triol, via a rhodium-catalyzed reaction, emphasizing its utility in specific and controlled chemical syntheses (Kelebekli, 2008).
Novel Compound Identification
Chen, Qian, and Feng (2010) isolated new tetrahydronaphthalenes from the stem of Impatiens balsamina L., including 1,2,3,4-tetrahydronaphthalene derivatives, which expands the knowledge on naturally occurring tetrahydronaphthalene compounds (Chen, Qian, & Feng, 2010).
Self-Assembly in Molecular Structures
Silly, Ausset, and Sun (2017) studied the self-assembly of 1,2,3,4-tetrahydronaphthalene molecules, revealing its ability to form chiral structures, such as close-packed herringbone structures and porous pinwheel nanoarchitectures. This highlights its potential in nanotechnology and materials science (Silly, Ausset, & Sun, 2017).
properties
CAS RN |
76561-89-2 |
|---|---|
Product Name |
1,2,3,4-Tetrahydronaphthalene-1,2,4-triol |
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.2 g/mol |
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-1,2,4-triol |
InChI |
InChI=1S/C10H12O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-4,8-13H,5H2 |
InChI Key |
JZINUBOCUVPLGH-UHFFFAOYSA-N |
SMILES |
C1C(C(C2=CC=CC=C2C1O)O)O |
Canonical SMILES |
C1C(C(C2=CC=CC=C2C1O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1,2-Bis[3,5-bis(trifluoromethyl)phenyl]hydrazine](/img/structure/B1660359.png)

![2-[(4-Nitrophenyl)amino]naphthalene-1,4-dione](/img/structure/B1660362.png)
![2-Chloro-3-[(4-nitrophenyl)amino]naphthalene-1,4-dione](/img/structure/B1660363.png)


